(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is a chemical compound known for its application as a cationic photoinitiator and photoacid generator. It is used in various photochemical processes, including photolithography and polymerization reactions .
Vorbereitungsmethoden
The synthesis of (4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with tert-butyl lithium, followed by the addition of mesityl iodide and trifluoromethanesulfonic acid. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields .
Analyse Chemischer Reaktionen
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Photochemical Reactions: As a photoacid generator, it releases acid upon exposure to light, which can initiate polymerization reactions.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and light sources for photochemical reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the iodonium group and the release of trifluoromethanesulfonic acid. This acid can then initiate various chemical reactions, such as polymerization . The molecular targets and pathways involved include the activation of monomers and oligomers in polymerization processes.
Vergleich Mit ähnlichen Verbindungen
(4-(tert-Butyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but with two tert-butylphenyl groups instead of one mesityl group.
Diphenyliodonium trifluoromethanesulfonate: Contains two phenyl groups instead of tert-butylphenyl and mesityl groups.
Bis(4-methylphenyl)iodonium hexafluorophosphate: Uses hexafluorophosphate as the counterion and has two methylphenyl groups.
The uniqueness of this compound lies in its specific combination of tert-butylphenyl and mesityl groups, which can influence its reactivity and applications in photochemical processes.
Eigenschaften
Molekularformel |
C20H24F3IO3S |
---|---|
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C19H24I.CHF3O3S/c1-13-11-14(2)18(15(3)12-13)20-17-9-7-16(8-10-17)19(4,5)6;2-1(3,4)8(5,6)7/h7-12H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
ZWYWVFGOSBRSOH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(C)(C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.